Trimethylhexanol

Description

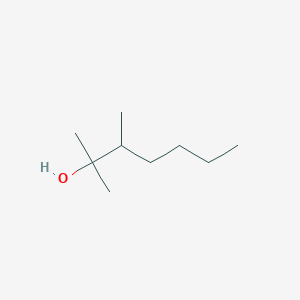

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSMEVPHTJECDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-39-1 | |

| Record name | Hexanol, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethyl-1-hexanol from Diisobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5,5-trimethyl-1-hexanol, a branched-chain primary alcohol, from diisobutene. The primary industrial route for this conversion is the oxo process, which involves a two-step reaction sequence: the hydroformylation of diisobutene to an intermediate aldehyde, followed by the hydrogenation of this aldehyde to the final alcohol product.[1] This document details the underlying chemistry, presents experimental protocols for each key step, and includes quantitative data to facilitate comparison and replication.

Overview of the Synthesis Pathway

The synthesis of 3,5,5-trimethyl-1-hexanol from diisobutene is a classic example of the oxo process, a cornerstone of industrial organic synthesis. The overall transformation can be summarized as follows:

-

Hydroformylation: Diisobutene, a mixture of C8 olefins, is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce 3,5,5-trimethylhexanal.

-

Hydrogenation: The resulting 3,5,5-trimethylhexanal is then reduced with hydrogen, typically over a nickel-based catalyst, to yield 3,5,5-trimethyl-1-hexanol.

This process is utilized in the production of isononyl alcohol (INA), a mixture of isomeric C9 alcohols where 3,5,5-trimethyl-1-hexanol is a significant component.[2][3] INA is a crucial raw material for the synthesis of plasticizers, surfactants, and fragrances.[1][2]

Starting Material: Diisobutene

Diisobutene is commercially produced by the dimerization of isobutylene. It is typically a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The composition of the diisobutene feedstock can influence the reaction kinetics and the isomeric distribution of the final product.

Step 1: Hydroformylation of Diisobutene

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is catalyzed by transition metal complexes, most commonly those based on cobalt or rhodium.

Historically, cobalt carbonyl complexes have been widely used for the hydroformylation of higher olefins.[4] These processes typically require high temperatures and pressures.

Experimental Protocol (Cobalt Catalyst):

A vintage, yet illustrative, experimental protocol for the cobalt-catalyzed hydroformylation of diisobutene is described in U.S. Patent 2,499,848.[5]

-

Reaction Setup: A silver-lined reaction vessel is charged with commercial diisobutylene and a reduced cobalt catalyst.

-

Reactants:

-

Diisobutylene

-

Reduced cobalt catalyst (10 parts by weight per 100 parts of diisobutylene)

-

Synthesis gas (1:1 mixture of carbon monoxide and hydrogen)

-

-

Reaction Conditions:

-

Temperature: -160°C (Note: This is likely a typographical error in the patent and should be interpreted as a higher temperature, typical for hydroformylation, e.g., 160°C).

-

Pressure: 1100-1800 pounds per square inch (psi)

-

Reaction Time: 2 hours

-

-

Work-up and Purification:

-

The catalyst is removed by filtration.

-

The reaction mixture is distilled to yield the aldehyde product.

-

-

Reported Yield: 40-65% of the theoretical amount of 3,5,5-trimethylhexanal.[5]

Modern industrial processes often favor rhodium-based catalysts, which can operate under milder conditions with higher selectivity.[6][7][8]

Experimental Protocol (Rhodium Catalyst):

A more recent example of a rhodium-catalyzed hydroformylation of diisobutene is detailed in a Chinese patent.

-

Catalyst System: A combination of a rhodium catalyst and phosphine ligands is employed.

-

Reactants:

-

Diisobutylene

-

Synthesis gas (CO:H₂ ratio can be varied, e.g., 1:1 or 1:2)

-

Rhodium catalyst (e.g., hydridocarbonyltris(triphenylphosphine)rhodium(I))

-

Ligands (e.g., triphenylphosphine oxide and other organophosphine compounds)

-

-

Reaction Conditions:

-

Temperature: 90-120°C

-

Pressure: 0.5-6 MPa

-

Reaction Time: 3-8 hours

-

-

Reported Results:

-

Diisobutylene conversion: up to 97%

-

3,5,5-trimethylhexanal yield: up to 92.2%

-

The following table summarizes the quantitative data for the hydroformylation of diisobutene under different catalytic systems.

| Parameter | Cobalt-Catalyzed[5] | Rhodium-Catalyzed |

| Catalyst | Reduced Cobalt | Hydridocarbonyltris(triphenylphosphine)rhodium(I) with phosphine ligands |

| Temperature | 160°C (assumed) | 90-120°C |

| Pressure | 1100-1800 psi (7.6-12.4 MPa) | 0.5-6 MPa |

| Reaction Time | 2 hours | 3-8 hours |

| Syngas Ratio (CO:H₂) | 1:1 | 1:1 to 1:2 |

| Diisobutylene Conversion | Not specified | up to 97% |

| Aldehyde Yield | 40-65% | up to 92.2% |

Step 2: Hydrogenation of 3,5,5-Trimethylhexanal

The second step in the synthesis is the hydrogenation of the aldehyde intermediate to the desired primary alcohol. This is a reduction reaction typically carried out with hydrogen gas over a heterogeneous catalyst.

Nickel-based catalysts, such as Raney nickel or supported nickel catalysts, are commonly used for the hydrogenation of aldehydes to alcohols due to their high activity and cost-effectiveness.[9][10][11]

Experimental Protocol (Supported Nickel Catalyst):

The following protocol for the hydrogenation of 3,5,5-trimethylhexanal is also derived from U.S. Patent 2,499,848.[5]

-

Reaction Setup: A suitable reaction vessel is charged with the aldehyde, a solvent, and the hydrogenation catalyst.

-

Reactants:

-

3,5,5-trimethylhexanal

-

Nickel-on-kieselguhr catalyst (8% by weight)

-

Dioxane (50% solution)

-

-

Reaction Conditions:

-

Temperature: 150°C

-

Pressure: Not specified, but typically elevated pressure is used for hydrogenation.

-

Reaction Time: 2-4 hours

-

-

Work-up and Purification:

-

The catalyst is removed by filtration.

-

The solvent is removed, and the product is purified by distillation.

-

-

Reported Yield: Substantially quantitative yield of 3,5,5-trimethyl-1-hexanol.[5]

The following table summarizes the quantitative data for the hydrogenation of 3,5,5-trimethylhexanal.

| Parameter | Supported Nickel-Catalyzed[5] |

| Catalyst | 8% Nickel-on-kieselguhr |

| Substrate | 3,5,5-trimethylhexanal |

| Solvent | 50% Dioxane |

| Temperature | 150°C |

| Reaction Time | 2-4 hours |

| Yield of 3,5,5-trimethyl-1-hexanol | Substantially quantitative |

Visualizations

Caption: Overall synthesis pathway of 3,5,5-trimethyl-1-hexanol from diisobutene.

Caption: Generalized experimental workflow for the two-step synthesis.

Conclusion

The synthesis of 3,5,5-trimethyl-1-hexanol from diisobutene via the oxo process is a well-established and industrially significant transformation. While traditional cobalt-based catalysts are effective, modern rhodium-based systems offer improved efficiency and milder reaction conditions for the hydroformylation step. The subsequent hydrogenation of the aldehyde intermediate is reliably achieved with high yields using nickel-based catalysts. This guide provides a foundational understanding of the synthesis pathway, along with detailed experimental protocols and quantitative data that can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development.

References

- 1. guidechem.com [guidechem.com]

- 2. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]

- 3. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]

- 6. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]

- 8. researchgate.net [researchgate.net]

- 9. US3896053A - Nickel-containing hydrogenation catalysts for the selective hydrogenation of fats and oils - Google Patents [patents.google.com]

- 10. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds [mdpi.com]

A Technical Guide to Investigating the Potential Natural Occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycii fructus, the fruit of Lycium barbarum and Lycium chinense, commonly known as the Goji berry, is a well-regarded traditional Chinese medicine and functional food. Its rich chemical composition, which includes polysaccharides, carotenoids, flavonoids, and various small molecule compounds, has been extensively studied for its health-promoting properties.[1][2][3][4] This guide addresses the question of the potential natural occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus.

Currently, there is no scientific literature reporting the natural occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus. This compound, also known as homomenthol, is primarily recognized as a synthetic substance used as a precursor for the vasodilator cyclandelate and the sunscreen agent homosalate.[5] It is characterized by a minty flavor.[5][6] While the volatile profile of Lycii fructus has been investigated, identifying numerous aldehydes, alcohols, and terpenes, 3,3,5-Trimethylcyclohexanol has not been identified as a constituent.[7][8]

This document serves as a technical guide for researchers interested in exploring the presence of 3,3,5-Trimethylcyclohexanol in Lycii fructus. It provides a comprehensive overview of the known chemical composition of the fruit, detailed hypothetical experimental protocols for the extraction, isolation, and identification of the target compound, and a framework for data presentation and visualization.

Known Chemical Composition of Lycii fructus

Lycii fructus is a rich source of a diverse array of bioactive compounds. Understanding its known chemical profile is essential before embarking on the search for a novel constituent. The major chemical classes found in Goji berries are summarized below.

| Chemical Class | Key Compounds | References |

| Polysaccharides | Lycium barbarum polysaccharides (LBPs) | [1][9][10] |

| Carotenoids | Zeaxanthin (predominantly as dipalmitate), β-carotene, neoxanthin, cryptoxanthin | [1][4][9] |

| Flavonoids | Quercetin-3-O-rutinoside, kaempferol-3-O-rutinoside | [1][4] |

| Phenylpropanoids | Caffeic acid, chlorogenic acid, p-coumaric acid | [1] |

| Organic Acids | Citric acid, malic acid, fumaric acid, shikimic acid | [1] |

| Amino Acids | Proline, taurine, betaine | [1][4] |

| Fatty Acids | Palmitic acid, linoleic acid, myristic acid | [1] |

| Volatile Compounds | Hexanal, (E)-2-heptenal, 1-heptanol, 3-octanol, 1-octen-3-ol | [7] |

Hypothetical Investigation of 3,3,5-Trimethylcyclohexanol: Experimental Protocols

The following sections outline detailed methodologies for the systematic investigation of 3,3,5-Trimethylcyclohexanol in Lycii fructus.

Sample Preparation

-

Plant Material: Obtain authenticated dried fruits of Lycium barbarum or Lycium chinense.

-

Grinding: The dried fruits should be ground into a fine powder to increase the surface area for extraction.

-

Storage: The powdered material should be stored in an airtight container in a cool, dark place to prevent degradation of volatile compounds.

Extraction of Volatile and Semi-Volatile Compounds

Given that 3,3,5-Trimethylcyclohexanol is a semi-volatile compound, several extraction techniques can be employed.

-

Protocol 1: Steam Distillation

-

Place 100 g of powdered Lycii fructus in a 2 L round-bottom flask with 1 L of distilled water.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and continue distillation for 3 hours.

-

Collect the essential oil.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the oil at 4°C in a sealed vial for subsequent analysis.

-

-

Protocol 2: Solvent Extraction

-

Macerate 100 g of powdered Lycii fructus with 500 mL of n-hexane (a non-polar solvent suitable for terpenes and other volatile compounds) for 24 hours at room temperature with occasional shaking.[11]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting oleoresin can be subjected to further analysis.

-

-

Protocol 3: Supercritical Fluid Extraction (SFE)

-

Pack 50 g of powdered Lycii fructus into the SFE extraction vessel.

-

Set the extraction conditions: Pressure at 200 bar, temperature at 40°C, and a constant CO2 flow rate of 2 L/min.

-

The extraction can be performed for 2 hours.

-

The extracted compounds are collected in a separator.

-

Isolation and Purification

If the initial analysis suggests the presence of 3,3,5-Trimethylcyclohexanol, preparative chromatography can be used for its isolation.

-

Protocol: Preparative Gas Chromatography (Prep-GC)

-

Inject a concentrated extract onto a Prep-GC system equipped with a suitable non-polar or medium-polarity column.

-

Set the temperature program to achieve optimal separation of the target compound from other matrix components.

-

Collect the fraction corresponding to the retention time of an authentic standard of 3,3,5-Trimethylcyclohexanol.

-

Identification and Quantification

The identification and quantification of 3,3,5-Trimethylcyclohexanol would rely on chromatographic and spectroscopic techniques.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms or HP-WAX) is required.[7]

-

Sample Preparation: Dilute the obtained extracts in a suitable solvent (e.g., n-hexane or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification: The identification of 3,3,5-Trimethylcyclohexanol will be based on the comparison of its retention time and mass spectrum with those of an authentic standard.

-

Quantification: For quantitative analysis, a calibration curve should be constructed using a certified standard of 3,3,5-Trimethylcyclohexanol. An internal standard can be used to improve accuracy.

-

Data Presentation

Should 3,3,5-Trimethylcyclohexanol be detected, the quantitative data should be presented in a clear and structured manner.

Table 1: Hypothetical Quantitative Data for 3,3,5-Trimethylcyclohexanol in Lycii fructus

| Extraction Method | Concentration (µg/g of dry weight) | Standard Deviation |

| Steam Distillation | Value | Value |

| Solvent Extraction | Value | Value |

| Supercritical Fluid Extraction | Value | Value |

Visualizations

Diagrams illustrating the experimental workflow can aid in understanding the methodological approach.

Caption: Experimental workflow for the investigation of 3,3,5-Trimethylcyclohexanol in Lycii fructus.

Caption: Logical pathway for GC-MS analysis of Lycii fructus extracts.

Conclusion

While the current body of scientific literature does not support the natural occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus, its potential presence cannot be entirely ruled out without direct investigation. The methodologies outlined in this technical guide provide a robust framework for researchers to systematically explore this possibility. The application of advanced analytical techniques such as GC-MS is crucial for the unambiguous identification and quantification of this target compound. Any positive finding would represent a novel discovery in the phytochemistry of this important medicinal plant.

References

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fructus lycii: A Natural Dietary Supplement for Amelioration of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 6. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aroma-active components of Lycii fructus (kukija) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of volatile compounds, betaine, and antioxidant effect in goji berry (Lycium barbarum L.) powder extracted by various drying methods and extraction solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. Systematic Review of Chemical Constituents in the Genus Lycium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3,5,5-Trimethyl-1-hexanol at different temperatures

A Technical Guide to the Physical Properties of 3,5,5-Trimethyl-1-hexanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-1-hexanol (CAS No: 3452-97-9) is a nine-carbon, branched-chain primary alcohol.[1] It is a colorless liquid at room temperature, often characterized by a distinctive herbaceous, plant-like odor.[1][2] This compound, also known as isononyl alcohol, finds applications as a fragrance ingredient in various consumer products and serves as a precursor or intermediate in the synthesis of other chemicals, such as synthetic lubricants and plasticizers.[3][4]

Core Physical Properties

The key physical properties of 3,5,5-Trimethyl-1-hexanol are summarized in the table below. These values have been compiled from various chemical databases and safety data sheets.

| Property | Value | Units | Conditions | Source(s) |

| General | ||||

| IUPAC Name | 3,5,5-Trimethylhexan-1-ol | - | - | [5] |

| Molecular Formula | C₉H₂₀O | - | - | [2][5] |

| Molecular Weight | 144.25 | g/mol | - | [2][5] |

| Appearance | Colorless Liquid | - | Room Temperature | [1][6] |

| Thermal Properties | ||||

| Boiling Point | 193 - 194 | °C | at 1 atm | [2][7] |

| Melting Point | -70 | °C | - | [1][5] |

| Flash Point | 80 | °C | Closed Cup | [1][7] |

| Density & Refraction | ||||

| Density | 0.824 | g/mL | at 25 °C | [2][7] |

| 0.828 - 0.830 | g/mL | at 20 °C | [8] | |

| Refractive Index (n_D) | 1.432 | - | at 20 °C | [2][7] |

| Vapor & Solubility | ||||

| Vapor Pressure | 0.119 | mmHg | at 25 °C (estimated) | [8] |

| 2 | hPa (~1.5 mmHg) | at 20 °C | [2] | |

| Water Solubility | 450.1 - 572 | mg/L | at 20-25 °C (estimated) | [2][6][8] |

Temperature Dependence of Physical Properties

The physical properties of alcohols are strongly influenced by temperature due to changes in kinetic energy and intermolecular forces, primarily hydrogen bonding and van der Waals forces.[9][10]

-

Density: For most liquids, including alcohols, density decreases as temperature increases. The increased kinetic energy causes molecules to move further apart, expanding the liquid's volume for a given mass.[11][12]

-

Viscosity: The viscosity of liquids is a measure of their resistance to flow. As temperature rises, the kinetic energy of the molecules increases, which allows them to overcome intermolecular attractive forces more easily.[12][13] Consequently, the viscosity of 3,5,5-Trimethyl-1-hexanol is expected to decrease significantly with increasing temperature.

-

Surface Tension: Surface tension arises from the cohesive forces between liquid molecules. Increasing the temperature boosts the kinetic energy of the molecules, weakening these cohesive forces and thus lowering the surface tension.[14]

-

Vapor Pressure: Vapor pressure is the pressure exerted by a vapor in equilibrium with its liquid phase. As temperature increases, a greater fraction of molecules gains sufficient kinetic energy to escape from the liquid surface into the vapor phase.[15] This leads to an exponential increase in vapor pressure, a relationship often described by the Clausius-Clapeyron or Antoine equations.[16]

Experimental Protocols

The determination of temperature-dependent physical properties requires precise and standardized methodologies. The following sections describe common experimental protocols for measuring the key properties of liquid alcohols.

Density Measurement

The density of a liquid as a function of temperature can be accurately measured using a vibrating tube densitometer.[11][17][18]

-

Principle: A U-shaped tube containing the sample liquid is electromagnetically excited to oscillate at its natural frequency.[11] This frequency is directly related to the total mass of the tube and the contained liquid. Since the volume of the tube is known, the density of the liquid can be determined with high precision.

-

Apparatus: A digital vibrating tube densitometer equipped with a high-precision thermostat (e.g., a Peltier element) to control the sample temperature.

-

Procedure:

-

Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, across the desired temperature range.

-

Inject the 3,5,5-Trimethyl-1-hexanol sample into the measurement cell, ensuring no air bubbles are present.

-

Set the thermostat to the initial desired temperature and allow the system to equilibrate.

-

Record the oscillation period once the reading is stable. The instrument's software calculates the density based on the calibration data.

-

Increment the temperature to the next setpoint and repeat the measurement. Data is collected across the entire temperature range of interest.

-

Viscosity Measurement

The dynamic or kinematic viscosity of 3,5,5-Trimethyl-1-hexanol can be determined using a rotational or capillary viscometer within a temperature-controlled bath.[13][19][20]

-

Principle (Rotational Viscometer): This method measures the torque required to rotate a spindle submerged in the sample liquid at a constant angular velocity.[20] The resistance to this rotation (viscous drag) is proportional to the liquid's viscosity.

-

Apparatus: A rotational viscometer with a set of spindles, a sample chamber, and a circulating water or oil bath for precise temperature control.

-

Procedure:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the alcohol.

-

Place a known volume of the sample into the chamber and allow it to reach thermal equilibrium with the bath at the target temperature.

-

Immerse the spindle into the liquid to the specified depth.

-

Start the motor and allow the reading to stabilize. Record the torque or the calculated viscosity value.

-

Repeat the measurement at different temperatures by adjusting the setpoint of the circulating bath.

-

Surface Tension Measurement

The pendant drop method is a precise optical technique for measuring surface tension at various temperatures.[4][21][22]

-

Principle: The shape of a liquid drop suspended from the tip of a needle is determined by the balance between surface tension (which tends to make the drop spherical) and gravity (which elongates it). By analyzing the drop's shape, the surface tension can be calculated using the Young-Laplace equation.[4]

-

Apparatus: A drop shape analyzer (tensiometer) consisting of a syringe for drop formation, a high-resolution camera with telecentric optics, a light source, and a temperature-controlled sample chamber.

-

Procedure:

-

Fill the syringe with 3,5,5-Trimethyl-1-hexanol and mount it on the instrument.

-

Set the desired temperature for the measurement chamber and allow it to stabilize.

-

Carefully dispense a small drop of the alcohol from the needle tip.

-

The camera captures an image of the pendant drop.

-

The instrument's software analyzes the drop profile, fits it to the Young-Laplace equation, and calculates the surface tension.

-

Measurements are repeated at each temperature setpoint across the range of interest.

-

Vapor Pressure Measurement

A static method can be used to determine the vapor pressure of 3,5,5-Trimethyl-1-hexanol as a function of temperature.[16][23][24]

-

Principle: The sample is placed in a sealed, evacuated container, which is then heated to a specific temperature. The pressure inside the container at thermal equilibrium corresponds to the liquid's vapor pressure at that temperature.[15][24]

-

Apparatus: An isoteniscope or a similar static vapor pressure apparatus, consisting of a sample bulb connected to a manometer and a vacuum line, all placed within a precision temperature-controlled bath.

-

Procedure:

-

Introduce the purified alcohol sample into the sample bulb.

-

Freeze the sample (e.g., with liquid nitrogen) and evacuate the apparatus to remove any dissolved gases and air.

-

Seal the system and allow the sample to thaw.

-

Immerse the sample bulb in the thermostatic bath set to the lowest desired temperature.

-

Allow the system to reach thermal equilibrium, at which point the pressure reading on the manometer will stabilize. Record this pressure and temperature.

-

Increase the bath temperature in increments, recording the equilibrium vapor pressure at each new temperature.

-

Visualization of Temperature Effects

The following diagram illustrates the qualitative relationships between temperature and the primary physical properties of 3,5,5-Trimethyl-1-hexanol.

Caption: Logical relationship between temperature and key physical properties.

References

- 1. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 2. 3452-97-9 CAS MSDS (3,5,5-Trimethyl-1-hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. biolinscientific.com [biolinscientific.com]

- 5. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]

- 8. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

- 9. readchemistry.com [readchemistry.com]

- 10. byjus.com [byjus.com]

- 11. thermopedia.com [thermopedia.com]

- 12. gazi.edu.tr [gazi.edu.tr]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. Measurement of Surface Tension of Liquid — Collection of Experiments [physicsexperiments.eu]

- 15. education.ti.com [education.ti.com]

- 16. Vapor pressure - Wikipedia [en.wikipedia.org]

- 17. calnesis.com [calnesis.com]

- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 19. Viscosity - Wikipedia [en.wikipedia.org]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. kinampark.com [kinampark.com]

- 22. clearsolutionsusa.com [clearsolutionsusa.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for Trimethylhexanol characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of trimethylhexanol isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively elucidate the structural features of these compounds. This document outlines the key spectroscopic data for various this compound isomers, details the experimental protocols for data acquisition, and presents logical workflows for structural determination.

Spectroscopic Data of this compound Isomers

The structural diversity of this compound isomers necessitates a multi-faceted analytical approach for unambiguous identification. The following tables summarize the key spectroscopic data (NMR, IR, and MS) for 3,5,5-trimethylhexan-1-ol, a commercially significant isomer, and provides available data for other isomers.

Table 1: ¹H NMR Spectroscopic Data for 3,5,5-Trimethylhexan-1-ol

| Assignment | Chemical Shift (ppm) in CDCl₃ | Integration | Multiplicity | Coupling Constants (J) in Hz |

| -CH₂OH | 3.64 | 2H | t | J(A,B) = 4.1 |

| -CH(CH₃)- | 1.58 - 1.63 | 1H | m | |

| -CH₂-CH(CH₃)- | 1.226 - 1.41 | 2H | m | J(E,F)=3.4, J(E,G)=6.2, J(F,G)=13.9 |

| -CH₂-C(CH₃)₃ | 1.079 | 2H | m | |

| -CH(CH₃)- | 0.937 | 3H | d | J(E,J)=6.6 |

| -C(CH₃)₃ | 0.899 | 9H | s |

Data sourced from ChemicalBook.[1]

Table 2: Infrared (IR) Spectroscopy Data for 3,5,5-Trimethylhexan-1-ol

| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** | Observed Peaks (cm⁻¹) (Vapor Phase) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | ~3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 | ~2960 |

| C-O Stretch (Primary Alcohol) | 1000-1075 | Not specified |

General ranges are based on established spectroscopic principles. Observed peaks are inferred from available spectral data.[2][3]

Table 3: Mass Spectrometry (MS) Data for 3,5,5-Trimethylhexan-1-ol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 57.0 | 99.99 | [C₄H₉]⁺ (tert-butyl cation) |

| 69.0 | 43.50 | [C₅H₉]⁺ |

| 56.0 | 33.70 | [C₄H₈]⁺ |

| 87.0 | 25.17 | [M - C₄H₉]⁺ |

| 111.0 | 16.88 | [M - CH₃ - H₂O]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

Standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then transferred to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid this compound sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or the solvent).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) as a standard method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound isomers.

Caption: Workflow for Spectroscopic Characterization of this compound.

Caption: Simplified Mass Spectrometry Fragmentation Pathway.

References

Solubility Profile of Trimethylhexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylhexanol in various organic solvents. Understanding the solubility characteristics of this nine-carbon branched-chain alcohol is crucial for its application in diverse fields, including pharmaceuticals, flavorings, and industrial formulations. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding its solubility behavior.

Core Concepts in this compound Solubility

3,5,5-Trimethyl-1-hexanol is a primary alcohol with a significant nonpolar character due to its long, branched alkyl chain. However, the presence of a terminal hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility: it will exhibit higher solubility in solvents with similar polarity and structural characteristics.

Quantitative Solubility Data

Precise quantitative solubility data for 3,5,5-trimethyl-1-hexanol in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure and data for analogous C9 alcohols such as isononyl alcohol and 1-nonanol, a comprehensive solubility profile can be constructed. The following table summarizes the available and inferred solubility data.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group of this compound readily forms hydrogen bonds with short-chain alcohols. The alkyl chains are also of comparable polarity, leading to high miscibility.[1] |

| Ketones | Acetone | Soluble/Miscible | Acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and its overall polarity is compatible with the alcohol's structure.[1][2] |

| Ethers | Diethyl Ether | Soluble/Miscible | The ether oxygen can accept a hydrogen bond, and the nonpolar alkyl groups of the ether interact favorably with the long alkyl chain of this compound.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring and the alkyl chain of this compound have similar polarities, leading to favorable van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | The long, branched alkyl chain of this compound is structurally similar to aliphatic hydrocarbons, resulting in good solubility driven by nonpolar interactions. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate can act as a hydrogen bond acceptor, and its alkyl portions are compatible with the nonpolar chain of this compound. |

| Halogenated Solvents | Chloroform | Soluble | Chloroform is a moderately polar solvent that can effectively solvate both the polar hydroxyl group and the nonpolar alkyl chain of this compound.[1] |

| Water | Sparingly Soluble | The large, nonpolar alkyl chain dominates the molecule's character, making it hydrophobic. Limited solubility is due to the hydrogen bonding of the hydroxyl group. |

Quantitative Water Solubility of 3,5,5-Trimethyl-1-hexanol:

| Temperature (°C) | Solubility (g/L) | Source |

| 20 | ~0.5 | Tokyo Chemical Industry Co., Ltd. |

| 20 | 0.4501 | ChemicalBook, ChemBK |

| 25 | 0.572 (Predicted) | The Good Scents Company |

| 25 | 0.488 | Wikipedia (German) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the precise quantitative determination of this compound solubility in organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a reliable standard for determining the equilibrium solubility of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3,5,5-trimethyl-1-hexanol to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solute to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., rotary evaporator, vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 3,5,5-Trimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 3,5,5-Trimethyl-1-hexanol. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines experimental methodologies for thermochemical analysis, and provides visualizations of relevant chemical processes.

Core Thermochemical Data

The following table summarizes the key thermochemical and physical properties of 3,5,5-Trimethyl-1-hexanol. The data has been compiled from various reputable sources, and the nature of each value (experimental or calculated) is clearly indicated.

| Property | Symbol | Value | Units | Data Type | Source |

| Standard Liquid Enthalpy of Combustion | ΔcH°liquid | -5943.0 ± 3.0 | kJ/mol | Experimental | NIST WebBook[1][2] |

| Standard Liquid Enthalpy of Formation | ΔfH°liquid | -456.9 | kJ/mol | Experimental | NIST WebBook[1][2] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -111.52 | kJ/mol | Calculated | Cheméo[3][4] |

| Standard Gas Enthalpy of Formation | ΔfH°gas | -395.35 | kJ/mol | Calculated | Cheméo[3][4] |

| Boiling Point | Tb | 193 - 194 | °C | Experimental | Sigma-Aldrich[5], ChemicalBook[6] |

| Melting Point | Tm | -70 | °C | Experimental | Wikipedia[7], PubChem[8] |

| Density | ρ | 0.824 | g/mL at 25°C | Experimental | Sigma-Aldrich[5], Wikipedia[7] |

| Molar Mass | M | 144.25 | g/mol | - | PubChem[8] |

Experimental Protocols: Determination of Enthalpy of Combustion

The experimental determination of the enthalpy of combustion for a liquid alcohol like 3,5,5-Trimethyl-1-hexanol is typically performed using calorimetry. The following protocol outlines a general method for this determination.

Objective: To measure the heat released during the complete combustion of a known mass of 3,5,5-Trimethyl-1-hexanol.

Materials:

-

Bomb calorimeter (for higher accuracy) or a simple copper can calorimeter

-

Oxygen source

-

Ignition system

-

Digital thermometer with high precision

-

Analytical balance

-

Sample of 3,5,5-Trimethyl-1-hexanol

-

Benzoic acid (for calibration)

Procedure:

-

Calibration of the Calorimeter:

-

A known mass of a standard substance with a known heat of combustion, typically benzoic acid, is combusted in the calorimeter.

-

The temperature change of the surrounding water is carefully measured.

-

The heat capacity of the calorimeter is calculated using the formula: Ccalorimeter = (qcombustion - mwater * cwater * ΔT) / ΔT where:

-

Ccalorimeter is the heat capacity of the calorimeter.

-

qcombustion is the heat released by the combustion of the standard.

-

mwater is the mass of the water in the calorimeter.

-

cwater is the specific heat capacity of water.

-

ΔT is the change in temperature.

-

-

-

Sample Preparation:

-

A precise mass of 3,5,5-Trimethyl-1-hexanol is weighed into a crucible.

-

-

Combustion:

-

The crucible containing the sample is placed inside the bomb of the calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is then submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited using an electrical ignition system.

-

-

Data Acquisition:

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The final, maximum temperature is determined after correcting for heat loss to the surroundings.

-

-

Calculation of Enthalpy of Combustion:

-

The total heat released by the combustion of the sample is calculated using the formula: qtotal = (Ccalorimeter + mwater * cwater) * ΔT

-

The enthalpy of combustion per mole of 3,5,5-Trimethyl-1-hexanol is then calculated: ΔHc = -qtotal / nsample where nsample is the number of moles of the combusted alcohol.

-

Visualizations

Industrial Production of 3,5,5-Trimethyl-1-hexanol

The primary industrial route for the production of 3,5,5-Trimethyl-1-hexanol is through the hydroformylation (oxo process) of diisobutylene (a mixture of octene isomers). This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the olefin.

Caption: Industrial production of 3,5,5-Trimethyl-1-hexanol via the oxo process.

Generalized Biosynthesis of Branched-Chain Higher Alcohols

While a specific biosynthetic pathway for 3,5,5-Trimethyl-1-hexanol is not well-documented, the general pathway for the synthesis of branched-chain higher alcohols in microorganisms provides a relevant biological context. This process often starts from amino acid metabolism.

Caption: Generalized biosynthetic pathway for branched-chain higher alcohols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]

- 3. Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels (2008) | Shota Atsumi | 2121 Citations [scispace.com]

- 4. 1-Hexanol, 3,5,5-trimethyl- (CAS 3452-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,5,5-三甲基-1-己醇 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3452-97-9 CAS MSDS (3,5,5-Trimethyl-1-hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 8. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations on the Structure of 3,5,5-Trimethylhexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a molecule's conformational preferences is critical in fields such as drug development and materials science, as these structural nuances can significantly influence molecular interactions and properties. Quantum chemical calculations offer a powerful, in-silico approach to explore these conformational spaces, providing detailed insights into the energetics and geometries of stable isomers.

Experimental Protocols: A Workflow for Conformational Analysis

The following section details a typical workflow for the quantum chemical analysis of a flexible organic molecule like 3,5,5-trimethylhexanol. This protocol is designed to identify low-energy conformers and obtain accurate geometric and energetic data.

1. Initial Structure Generation and Molecular Mechanics Conformational Search:

A two-dimensional representation of 3,5,5-trimethylhexanol is first converted into a three-dimensional structure. To efficiently explore the vast conformational space arising from the molecule's rotatable bonds, an initial conformational search is performed using a molecular mechanics (MM) force field, such as MMFF94 or a similar alternative. This step generates a large number of potential conformers by systematically or stochastically rotating the flexible dihedral angles. The resulting conformers are then subjected to a preliminary energy minimization at the MM level to eliminate high-energy structures and identify a set of unique, low-energy candidates for further analysis.

2. Density Functional Theory (DFT) Geometry Optimization:

The low-energy conformers identified from the molecular mechanics search are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a suitable starting point for the optimization, as it provides a good balance between accuracy and computational cost by including polarization functions on heavy atoms. This level of theory allows for the accurate determination of the equilibrium geometry for each conformer.

3. Vibrational Frequency Analysis:

Following each successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)). This analysis serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, necessitating further optimization.

-

Thermodynamic Properties: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy. These thermodynamic corrections are essential for obtaining accurate relative energies between conformers.

4. Single-Point Energy Refinement:

To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using a larger, more flexible basis set. A common choice for this refinement is the 6-311+G(d,p) basis set, which includes diffuse functions (+) to better describe lone pairs and more extensive polarization functions (d,p) on both heavy atoms and hydrogens. The final relative energies of the conformers are then calculated based on these higher-level single-point energies, corrected with the ZPVE from the frequency calculations.

Data Presentation: Hypothetical Quantum Chemical Data for 3,5,5-Trimethylhexanol Conformers

The following tables present hypothetical, yet realistic, quantitative data that would be expected from a quantum chemical study of 3,5,5-trimethylhexanol, following the protocol described above. This data is for illustrative purposes to demonstrate the expected outcomes of such an analysis.

Table 1: Relative Energies of 3,5,5-Trimethylhexanol Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| TMH-1 | 0.00 | 0.00 | 0.00 |

| TMH-2 | 0.52 | 0.48 | 0.55 |

| TMH-3 | 1.15 | 1.09 | 1.21 |

| TMH-4 | 1.89 | 1.81 | 1.98 |

Energies calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.

Table 2: Selected Geometric Parameters for the Lowest Energy Conformer (TMH-1) of 3,5,5-Trimethylhexanol

| Parameter | Atoms Involved | Value |

| Bond Length | O - H | 0.965 Å |

| Bond Length | C1 - O | 1.428 Å |

| Bond Length | C3 - C4 | 1.541 Å |

| Bond Angle | C1 - O - H | 109.2° |

| Bond Angle | C2 - C1 - O | 111.5° |

| Dihedral Angle | H - O - C1 - C2 | 65.4° |

| Dihedral Angle | C2 - C3 - C4 - C5 | 178.9° |

Geometries optimized at the B3LYP/6-31G(d) level of theory.

Visualization of Computational Workflows and Concepts

To further clarify the methodologies and logical relationships in quantum chemical calculations, the following diagrams are provided in the DOT language for Graphviz.

A Technical Guide to the Historical Production of 3,5,5-Trimethylhexanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methods for the production of 3,5,5-trimethylhexanol, a key intermediate in the synthesis of various industrial products, including plasticizers and lubricants. The primary historical and industrial method for its synthesis has been the Oxo process, a two-step procedure involving the hydroformylation of diisobutylene followed by the hydrogenation of the resulting aldehyde.

The Oxo Process: A Two-Step Synthesis

The most prevalent method for producing 3,5,5-trimethylhexanol involves the Oxo process, which starts with diisobutylene, a readily available industrial chemical.[1][2] This process can be broken down into two main stages:

-

Hydroformylation of Diisobutylene: In this step, diisobutylene is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to form 3,5,5-trimethylhexanal.

-

Hydrogenation of 3,5,5-trimethylhexanal: The aldehyde intermediate is then hydrogenated to produce the final product, 3,5,5-trimethylhexanol.

Historically, cobalt-based catalysts were predominantly used for the hydroformylation step.[3] Later developments also saw the use of rhodium-based catalysts, which can operate under milder conditions.[1]

Experimental Protocols

A key historical reference for the production of 3,5,5-trimethylhexanol is a 1950 patent which outlines a cobalt-catalyzed hydroformylation followed by a nickel-catalyzed hydrogenation.[3]

Step 1: Hydroformylation of Diisobutylene

-

Reactants:

-

Commercial diisobutylene

-

Reduced cobalt catalyst

-

A mixture of equal parts of carbon monoxide and hydrogen

-

-

Reaction Conditions:

-

The reaction is conducted in a silver-lined reaction vessel.

-

Temperature: 160°C

-

Pressure: 1100-1800 pounds per square inch

-

Reaction Time: 2 hours

-

-

Procedure:

-

Charge the reaction vessel with commercial diisobutylene and the reduced cobalt catalyst.

-

Introduce the mixture of carbon monoxide and hydrogen.

-

Maintain the reaction at 160°C and a pressure of 1100-1800 psi for 2 hours.

-

After the reaction, filter off the catalyst.

-

Distill the reaction mixture to yield 3,5,5-trimethylhexanal. The boiling point of the aldehyde is cited as 82-83°C at 35 mm Hg.[3]

-

-

Yield: 40-65% of the theoretical amount of 3,5,5-trimethylhexanal.[3]

Step 2: Hydrogenation of 3,5,5-trimethylhexanal

-

Reactants:

-

3,5,5-trimethylhexanal (from Step 1)

-

Nickel-on-kieselguhr catalyst (8% by weight)

-

Dioxane (as a 50% solution)

-

-

Reaction Conditions:

-

Reaction Time: 2 to 4 hours

-

-

Procedure:

-

Prepare a 50% solution of 3,5,5-trimethylhexanal in dioxane.

-

Add the nickel-on-kieselguhr catalyst.

-

Conduct the hydrogenation for 2 to 4 hours.

-

-

Yield: A substantially quantitative yield of 3,5,5-trimethyl-1-hexanol is reported.[3]

Data Presentation

The following tables summarize the quantitative data extracted from the historical experimental protocols.

Table 1: Hydroformylation of Diisobutylene - Reaction Parameters

| Parameter | Value |

| Starting Material | Commercial Diisobutylene |

| Catalyst | Reduced Cobalt |

| Gaseous Reactants | Carbon Monoxide & Hydrogen (1:1) |

| Temperature | 160°C |

| Pressure | 1100 - 1800 psi |

| Reaction Time | 2 hours |

| Product | 3,5,5-trimethylhexanal |

| Yield | 40 - 65% |

| Product Boiling Point | 82 - 83°C @ 35 mm Hg |

Table 2: Hydrogenation of 3,5,5-trimethylhexanal - Reaction Parameters

| Parameter | Value |

| Starting Material | 3,5,5-trimethylhexanal |

| Catalyst | 8% Nickel-on-kieselguhr |

| Solvent | 50% Dioxane Solution |

| Reaction Time | 2 - 4 hours |

| Product | 3,5,5-trimethyl-1-hexanol |

| Yield | Substantially Quantitative |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the historical production method for 3,5,5-trimethylhexanol.

Caption: The overall two-step synthesis of 3,5,5-trimethylhexanol.

Caption: Experimental workflow for the hydroformylation of diisobutylene.

Caption: Experimental workflow for the hydrogenation of 3,5,5-trimethylhexanal.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) protocol for Trimethylhexanol analysis

Introduction

Trimethylhexanol, specifically 3,5,5-trimethyl-1-hexanol, is a branched-chain nonyl alcohol used as a fragrance ingredient, solvent, and intermediate in chemical synthesis.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. This document provides a detailed protocol for the analysis of 3,5,5-trimethyl-1-hexanol using GC-MS.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis of this compound.

1. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.

-

Liquid Samples (e.g., fragrances, solvents):

-

Accurately dilute the sample in a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane to a final concentration of approximately 1-10 µg/mL.

-

Vortex the solution to ensure homogeneity.

-

If the sample contains particulates, centrifuge or filter it through a 0.45 µm syringe filter into a clean GC vial.

-

-

Solid or Semi-Solid Samples (e.g., creams, waxes):

-

Accurately weigh a known amount of the homogenized sample into a glass tube.

-

Add a measured volume of a suitable extraction solvent (e.g., hexane or a mixture of hexane and a more polar solvent).

-

Vortex or sonicate the mixture for 15-20 minutes to ensure complete extraction of this compound.

-

Centrifuge the mixture to separate the solid matrix from the solvent.

-

Carefully transfer the supernatant (the solvent layer) to a clean GC vial.

-

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for the specific instrument and application.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Injector | Split/splitless injector, operated in split mode with a split ratio of 20:1 to 50:1. |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min. |

| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 240 °C, hold for 5 minutes. |

| Injection Volume | 1 µL |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) at 70 eV. |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Scan Mode | Full scan mode from m/z 40 to 300 for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions for 3,5,5-Trimethyl-1-hexanol | Quantifier ion: 57.0. Qualifier ions: 69.0, 87.0, 111.0.[1] |

3. Data Analysis

-

Identification: The identification of 3,5,5-trimethyl-1-hexanol is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of 3,5,5-trimethyl-1-hexanol of known concentrations. The peak area of the quantifier ion (m/z 57.0) is plotted against the concentration. The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of 3,5,5-trimethyl-1-hexanol.

| Parameter | Value | Reference |

| Molecular Weight | 144.25 g/mol | [1] |

| CAS Registry Number | 3452-97-9 | [2] |

| Kovats Retention Index (Standard Non-polar) | 1041 | [1][3] |

| Major Mass Fragments (m/z) and Abundance | 57.0 (99.99), 69.0 (43.50), 56.0 (33.70), 87.0 (25.17), 111.0 (16.88) | [1] |

Experimental Workflow and Signaling Pathways

The logical flow of the analytical protocol is depicted in the following diagram.

Caption: GC-MS workflow for this compound analysis.

References

Application Notes and Protocols: Trimethylhexanol as a Precursor for Synthetic Lubricants

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,5,5-trimethyl-1-hexanol in the synthesis of high-performance synthetic lubricants. The resulting esters, particularly those derived from dicarboxylic acids, exhibit favorable properties such as a high viscosity index, making them suitable for various demanding applications.

Introduction

Synthetic lubricants are engineered to provide superior performance under a wider range of operating conditions compared to conventional mineral oils. Polyol esters, a class of synthetic lubricants, are synthesized through the esterification of an alcohol with a carboxylic acid. 3,5,5-Trimethyl-1-hexanol, a branched-chain primary alcohol, serves as an excellent precursor for synthetic lubricant base stocks. Its branched structure contributes to lubricants with desirable low-temperature fluidity (low pour point) and good thermal and oxidative stability.

The reaction of 3,5,5-trimethyl-1-hexanol with aliphatic dicarboxylic acids, such as adipic acid or sebacic acid, yields diesters with an unusually high viscosity index.[1] A high viscosity index indicates a smaller change in viscosity with temperature fluctuations, a critical characteristic for lubricants operating in environments with significant temperature variations.

Synthesis of Trimethylhexanol-Based Esters

The primary method for synthesizing diester lubricants from 3,5,5-trimethyl-1-hexanol is the Fischer-Speier esterification. This reaction involves heating the alcohol and a dicarboxylic acid in the presence of an acid catalyst. To drive the reaction to completion, the water produced is continuously removed.

Logical Workflow of Synthetic Lubricant Production

Caption: Workflow for the synthesis and purification of this compound-based diester lubricants.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of diester lubricants from 3,5,5-trimethyl-1-hexanol.

Synthesis of Di(3,5,5-trimethylhexyl) Adipate

This protocol is based on the general principles of Fischer esterification for the preparation of dicarboxylic acid esters.

Materials:

-

3,5,5-trimethyl-1-hexanol (≥98%)

-

Adipic acid (≥99%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%) or concentrated sulfuric acid

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (14.6 g, 0.1 mol) and 3,5,5-trimethyl-1-hexanol (31.7 g, 0.22 mol, 10% molar excess).

-

Solvent and Catalyst Addition: Add 100 mL of toluene to dissolve the reactants. With stirring, add p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol, 1-2 mol% of the dicarboxylic acid).

-

Esterification: Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Heat the mixture to reflux (approximately 110-120°C) using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until the theoretical amount of water (3.6 mL, 0.2 mol) is collected, which typically takes 4-8 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of deionized water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by vacuum distillation to remove any unreacted alcohol and other volatile impurities.

Synthesis of Di(3,5,5-trimethylhexyl) Sebacate

This protocol follows a similar procedure to the adipate synthesis, substituting sebacic acid for adipic acid. A study reported a yield of 84% for this synthesis when catalyzed by Novozym 435 at 50°C over 20 hours. For a traditional acid-catalyzed synthesis, the following protocol can be adapted.

Materials:

-

3,5,5-trimethyl-1-hexanol (≥98%)

-

Sebacic acid (≥99%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine sebacic acid (20.2 g, 0.1 mol) and 3,5,5-trimethyl-1-hexanol (31.7 g, 0.22 mol).

-

Solvent and Catalyst: Add 100 mL of toluene and p-TsOH (0.38 g, 0.002 mol).

-

Esterification: Reflux the mixture using a Dean-Stark apparatus until the theoretical amount of water (3.6 mL) is collected.

-

Work-up and Purification: Follow the same work-up, drying, and purification steps as described for di(3,5,5-trimethylhexyl) adipate.

Data Presentation: Properties of Synthetic Esters

The following tables summarize typical quantitative data for synthetic esters. While specific data for this compound-based esters is limited in publicly available literature, the properties of structurally similar esters, such as those from 2-ethylhexanol, provide a reasonable proxy for expected performance. The branched nature of 3,5,5-trimethyl-1-hexanol is expected to impart excellent low-temperature properties (low pour point).

Table 1: Physical Properties of 3,5,5-trimethyl-1-hexanol

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| Boiling Point | 193-194 °C |

| Density | 0.824 g/mL at 25 °C |

| Flash Point | 81.11 °C |

Table 2: Typical Properties of Synthetic Diester Lubricants (Analogous Compounds)

| Property | Di(2-ethylhexyl) Adipate | Di(2-ethylhexyl) Sebacate |

| Viscosity @ 40°C (cSt) | ~12.5 | ~12.1 |

| Viscosity @ 100°C (cSt) | ~3.3 | ~3.3 |

| Viscosity Index | ~145 | ~155 |

| Pour Point (°C) | < -60 | -55 |

| Flash Point (°C) | ~200 | >230 |

| Oxidative Stability | Good | Very Good |

Note: These values are representative and can vary based on the specific grade and purity of the product.

Characterization of Synthetic Lubricant Esters

The synthesized esters should be characterized to ensure purity and determine their key lubricant properties.

Characterization Workflow

Caption: Workflow for the characterization of synthesized diester lubricants.

Key Analytical Techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester by identifying the characteristic C=O stretch (around 1735 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any residual starting materials or byproducts.

-

Viscometry (ASTM D445): To measure the kinematic viscosity at 40°C and 100°C, from which the viscosity index (ASTM D2270) can be calculated.

-

Pour Point (ASTM D97): To determine the lowest temperature at which the lubricant will flow.

-

Flash Point (ASTM D92): To measure the temperature at which the lubricant gives off enough vapor to ignite in the presence of a flame.

-

Oxidative Stability (e.g., Rotary Bomb Oxidation Test - RBOT, ASTM D2272): To evaluate the lubricant's resistance to degradation at elevated temperatures in the presence of oxygen.

References

Application of Trimethylhexanol in the Synthesis of Novel Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel esters utilizing 3,5,5-trimethylhexanol. The unique branched structure of this alcohol imparts desirable physicochemical properties to its corresponding esters, making them valuable candidates for applications in various fields, including specialty lubricants, fragrances, and advanced drug delivery systems.

Introduction

3,5,5-trimethylhexanol is a nine-carbon branched primary alcohol. Esters derived from this alcohol are of significant interest due to their high viscosity index, thermal stability, and unique solvency characteristics. These properties make them suitable for a range of applications, from high-performance lubricants to flavor and fragrance components.[1][2][3] Furthermore, the lipophilic nature and branched structure of these esters suggest their potential as vehicles for the controlled delivery of therapeutic agents. The steric hindrance provided by the trimethylhexyl group can influence the rate of ester hydrolysis, a key factor in the design of prodrugs and controlled-release formulations.

Applications in Novel Ester Synthesis

The synthesis of novel esters from 3,5,5-trimethylhexanol can be broadly categorized into two primary methodologies: chemical synthesis and enzymatic synthesis.

Chemical Synthesis of Trimethylhexanol Esters

Traditional chemical esterification methods, such as Fischer-Speier esterification, are widely applicable for the synthesis of esters from 3,5,5-trimethylhexanol. These methods typically involve the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst.[1] Alternatively, the use of more reactive acyl donors like acid anhydrides or acyl chlorides can facilitate the reaction, often under milder conditions. Ester interchange, or transesterification, is another viable route where 3,5,5-trimethylhexanol displaces a more volatile alcohol from an existing ester.[1]

Key Applications:

-

Synthetic Lubricants: Esters of 3,5,5-trimethylhexanol with dicarboxylic acids, such as adipic and sebacic acid, exhibit an exceptionally high viscosity index, making them excellent base oils for synthetic lubricants.[1]

-

Fragrance and Flavor Compounds: Esterification with short-chain carboxylic acids can produce esters with pleasant, fruity aromas, suitable for use in the fragrance and flavor industries.[2]

-

Polymer Modifiers: Polymeric esters, such as poly(3,5,5-trimethylhexyl methacrylate), can be used as additives to improve the viscosity and viscosity index of conventional lubricating oils.[1]

Enzymatic Synthesis of this compound Esters

Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly selective alternative to chemical methods.[4][5] These reactions are conducted under mild conditions, minimizing the formation of byproducts and preserving thermally sensitive functional groups. Lipases, such as those from Candida antarctica (e.g., Novozym® 435), are particularly effective in non-aqueous media for the esterification of sterically hindered alcohols like 3,5,5-trimethylhexanol.

Key Advantages:

-

High Selectivity: Enzymes can selectively catalyze esterification at specific hydroxyl groups, which is particularly useful for the synthesis of complex molecules.

-

Mild Reaction Conditions: Lower temperatures and neutral pH conditions reduce the risk of side reactions and degradation of sensitive substrates.

-

Environmental Sustainability: Enzymatic processes are considered environmentally friendly due to the biodegradable nature of the catalyst and often solvent-free conditions.

Application in Drug Development

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of pharmaceutical compounds. Branched-chain esters are emerging as promising tools in this field due to their influence on drug solubility, membrane permeability, and release kinetics. Novel esters of 3,5,5-trimethylhexanol can be designed as prodrugs or as components of advanced drug delivery vehicles.

The highly branched nature of the 3,5,5-trimethylhexyl moiety can enhance the lipophilicity of a parent drug molecule, which can improve its transport across biological membranes.[6] Furthermore, the steric hindrance around the ester linkage can be tailored to control the rate of enzymatic or hydrolytic cleavage, allowing for a sustained release of the active drug. This controlled release can help in maintaining therapeutic drug concentrations over a prolonged period, reducing dosing frequency, and minimizing side effects.

The logical workflow for exploring these esters in drug delivery is as follows:

Quantitative Data Summary

The following tables summarize the physicochemical properties of 3,5,5-trimethylhexanol and some of its representative esters.

Table 1: Physicochemical Properties of 3,5,5-Trimethylhexanol

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O | [7] |

| Molecular Weight | 144.26 g/mol | [7] |

| Boiling Point | 193-202 °C | [7] |

| Density | 0.824 - 0.830 g/mL at 20-25 °C | [3][7] |

| Refractive Index | 1.432 - 1.435 at 20 °C | [3][7] |

| Flash Point | 81.11 - 93 °C | [3][7] |

| Solubility | Insoluble in water | [7] |

Table 2: Properties of Novel Esters Synthesized from 3,5,5-Trimethylhexanol

| Ester Name | Carboxylic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D) | Application | Reference(s) |

| 3,5,5-Trimethylhexyl Methacrylate | Methacrylic Acid | C₁₃H₂₄O₂ | 212.33 | 67-73 @ 0.5-0.9 mmHg | 1.4370 @ 20°C | Polymer Additive | [1] |

| Di(3,5,5-trimethylhexyl) Adipate | Adipic Acid | C₂₄H₄₆O₄ | 406.62 | - | - | Synthetic Lubricant | [1] |

| Di(3,5,5-trimethylhexyl) Sebacate | Sebacic Acid | C₂₈H₅₄O₄ | 470.73 | - | 1.4488 @ 20°C | Synthetic Lubricant | [1] |

Experimental Protocols

Protocol 1: Chemical Synthesis of Di(3,5,5-trimethylhexyl) Adipate (Fischer Esterification)

This protocol describes a typical acid-catalyzed esterification for the production of a diester for lubricant applications.

References

- 1. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]

- 2. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

- 3. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]